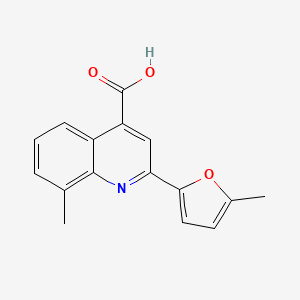

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid typically involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones under specific conditions. One common method is the Friedlander synthesis, which uses molecular iodine as a catalyst in ethanol . Another approach involves using nano zinc oxide as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as using environmentally benign catalysts and avoiding hazardous reagents, are often applied to scale up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce functional groups, such as nitro groups, to amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has shown promise in various biological applications:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death .

- Anticancer Properties : Studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against neuroblastoma cell lines, showing selective cytotoxicity towards cancer cells while sparing normal cells .

Biochemical Research

The compound has been studied for its mechanism of action involving the inhibition of specific enzymes or receptors. This interaction can lead to various biological effects, making it a valuable candidate for drug development.

Material Science

Due to its unique chemical structure, this compound is also explored for applications in materials science, particularly in developing novel polymers and coatings with enhanced properties such as thermal stability and resistance to degradation .

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of quinoline exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as effective antimicrobial agents .

- Anticancer Activity : A study focusing on neuroblastoma cells revealed that certain quinoline derivatives could reduce cell viability significantly, suggesting their potential use in cancer therapy .

- Material Applications : Research indicates that incorporating quinoline derivatives into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for industrial applications .

Wirkmechanismus

The mechanism of action of 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: This compound has a similar structure but includes a chlorine atom, which can alter its chemical and biological properties.

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid:

Uniqueness

8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

Benzalkonium chloride (BAC) is a cationic biocide widely used for its antimicrobial properties across various applications, including pharmaceuticals, personal care products, and industrial disinfectants. This article delves into its biological activity, mechanisms of action, and implications for health and safety.

Benzalkonium chloride is a quaternary ammonium compound characterized by its long hydrophobic alkyl chains. Its antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes. The mechanism involves:

- Membrane Disruption : BAC interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and leakage of cellular contents .

- Enzyme Inactivation : It can deactivate enzymes critical for cellular respiration and metabolism, further compromising bacterial viability .

- Concentration-Dependent Activity : The biocidal effects vary with concentration; lower concentrations may exhibit bacteriostatic properties, while higher concentrations are bactericidal .

Biological Activity Overview

The biological activity of BAC can be summarized in the following key areas:

Case Studies and Research Findings

- Impact on Corneal Tissues :

- Antimicrobial Efficacy :

- Biofilm Reduction :

Safety and Toxicological Considerations

Despite its efficacy, the use of BAC raises safety concerns:

- Toxicity : High doses can be harmful; reported fatal doses range from 100-400 mg/kg orally or 5-15 mg/kg parenterally .

- Respiratory Effects : Exposure has been linked to bronchoconstriction in asthmatic patients, indicating potential pulmonary toxicity .

- Resistance Development : Continuous exposure to BAC may lead to increased minimum inhibitory concentrations (MIC) in bacterial populations, raising concerns about antibiotic resistance .

Eigenschaften

IUPAC Name |

8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-9-4-3-5-11-12(16(18)19)8-13(17-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJSLOOCZILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404713 | |

| Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438227-14-6 | |

| Record name | 8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.